EGFR Wild-Type vs. Mutant Selectivity Window Compared to 4-Fluoro Analog
In the patent family US10259820B2, 4‑ethoxy‑N‑(2‑methoxypyrimidin‑5‑yl)benzamide is exemplified as part of a series of pyrimidine‑benzamide EGFR inhibitors. While the 4‑fluoro analog (compound 4d in Elkamhawy et al.) shows broad EGFR inhibition with an IC₅₀ in the low micromolar range (approximately 1–5 µM) for wild‑type EGFR and associated anti‑inflammatory activity [1], the 4‑ethoxy substitution on the benzamide ring is predicted by molecular docking to enhance occupancy of the hydrophobic back pocket, potentially improving selectivity for mutant EGFR forms (e.g., L858R/T790M) over wild‑type [2]. Quantitative selectivity ratios have not been disclosed for the exact target compound, but class‑level SAR indicates that alkoxy substituents at the 4‑position confer better mutant‑selectivity profiles than halogen or trifluoromethyl groups [2].
| Evidence Dimension | Predicted selectivity for mutant EGFR (L858R/T790M) vs. wild‑type EGFR |
|---|---|
| Target Compound Data | Not explicitly reported; predicted by molecular docking to favor mutant EGFR binding [2] |
| Comparator Or Baseline | 4‑fluoro‑N‑(4‑(3‑(trifluoromethyl)phenoxy)pyrimidin‑5‑yl)benzamide (compound 4d): IC₅₀ ~1–5 µM against wild‑type EGFR [1] |
| Quantified Difference | Quantitative mutant/wild‑type selectivity index not available for target compound |
| Conditions | Biochemical EGFR inhibition assay and molecular docking studies |
Why This Matters
For research programs targeting mutant EGFR-driven cancers (e.g., NSCLC with T790M resistance), a compound with preferential mutant selectivity reduces the risk of on‑target wild‑type toxicity, making it a more relevant chemical probe than non‑selective analogs.
- [1] Elkamhawy A, Hassan AHE, Paik S, et al. EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. Bioorg Chem. 2019;86:112-118. View Source
- [2] US Patent US10259820B2. EGFR inhibitor, preparation method and use thereof. Published 2019. View Source
